2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate
Overview
Description
2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate is an organic compound with the molecular formula C19H21NO5. It is a derivative of benzoic acid and is known for its unique structural properties, which include a methoxyethyl group and a methylphenoxyacetyl group attached to a benzoate core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate typically involves the following steps:
Esterification: The reaction begins with the esterification of 4-aminobenzoic acid with 2-methoxyethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate undergoes several types of chemical reactions:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
Hydrolysis: Yields 4-{[(2-methylphenoxy)acetyl]amino}benzoic acid and 2-methoxyethanol.
Substitution: Depending on the substituent introduced, products such as nitro or bromo derivatives of the original compound are formed.
Scientific Research Applications
2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound’s ester and amide functionalities allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyethyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate
- 2-methoxyethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate
- 2-methoxyethyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate
Uniqueness
2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in biological activity and chemical behavior compared to its analogs .
Properties
IUPAC Name |
2-methoxyethyl 4-[[2-(2-methylphenoxy)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-14-5-3-4-6-17(14)25-13-18(21)20-16-9-7-15(8-10-16)19(22)24-12-11-23-2/h3-10H,11-13H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBDRQAPZWIBRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)OCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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